molecular formula C13H11ClN4O2 B11839734 8-Chloro-7-phenyltheophylline CAS No. 963-42-8

8-Chloro-7-phenyltheophylline

Cat. No.: B11839734
CAS No.: 963-42-8
M. Wt: 290.70 g/mol
InChI Key: JZKVPVQCAZFKJT-UHFFFAOYSA-N
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Description

8-Chloro-7-phenyltheophylline is a chemical compound belonging to the xanthine class. It is structurally related to theophylline, a well-known bronchodilator. This compound is characterized by the presence of a chlorine atom at the 8th position and a phenyl group at the 7th position of the theophylline molecule. It exhibits stimulant properties similar to caffeine and is primarily used in combination with other drugs for its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-phenyltheophylline typically involves the chlorination of theophylline. One common method uses N-chlorosuccinimide as the chlorinating agent to introduce the chlorine atom at the 8th position of theophylline. The reaction is carried out in an aqueous phase, which is more environmentally friendly compared to organic solvents .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of theophylline as the starting material, and the reaction conditions are optimized to achieve high yield and purity. The use of non-toxic reagents and environmentally friendly solvents is emphasized to ensure sustainability .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-7-phenyltheophylline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 8th position .

Scientific Research Applications

8-Chloro-7-phenyltheophylline has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 8-Chloro-7-phenyltheophylline involves the blockade of adenosine receptors. Adenosine typically causes a decrease in neuronal firing, leading to sedation. By blocking these receptors, this compound prevents this sedative effect, resulting in increased neuronal activity and stimulation. This mechanism is similar to that of caffeine .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the chlorine atom and the phenyl group, which confer distinct pharmacological properties. These modifications enhance its ability to act as a stimulant and make it a valuable component in combination drugs .

Properties

CAS No.

963-42-8

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.70 g/mol

IUPAC Name

8-chloro-1,3-dimethyl-7-phenylpurine-2,6-dione

InChI

InChI=1S/C13H11ClN4O2/c1-16-10-9(11(19)17(2)13(16)20)18(12(14)15-10)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

JZKVPVQCAZFKJT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C3=CC=CC=C3

Origin of Product

United States

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